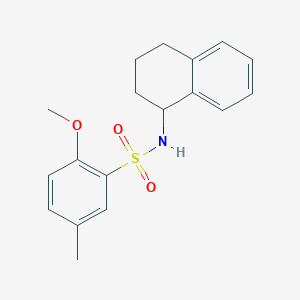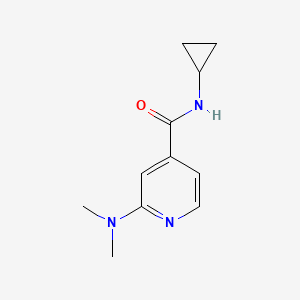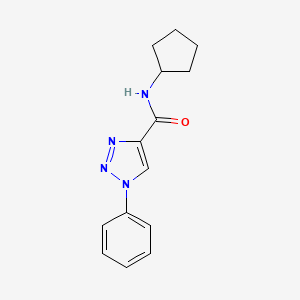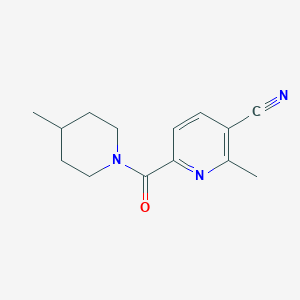
1-phenyl-N-pyridin-2-ylpyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenyl-N-pyridin-2-ylpyrazole-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as PP2A inhibitor and has been found to have promising results in various research studies.
科学的研究の応用
1-phenyl-N-pyridin-2-ylpyrazole-3-carboxamide has been found to have promising results in various scientific research studies. One of the most significant applications of this compound is in cancer research. It has been found to inhibit the activity of protein phosphatase 2A (PP2A), which is a tumor suppressor protein. This inhibition leads to the activation of various signaling pathways that can induce apoptosis in cancer cells. Additionally, this compound has also been found to have potential applications in neurodegenerative disorders, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
作用機序
The mechanism of action of 1-phenyl-N-pyridin-2-ylpyrazole-3-carboxamide involves the inhibition of protein phosphatase 2A (PP2A). PP2A is a tumor suppressor protein that regulates various cellular processes, including cell division, cell growth, and apoptosis. The inhibition of PP2A by 1-phenyl-N-pyridin-2-ylpyrazole-3-carboxamide leads to the activation of various signaling pathways, such as the PI3K/Akt/mTOR pathway, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-phenyl-N-pyridin-2-ylpyrazole-3-carboxamide has been found to have various biochemical and physiological effects. The inhibition of PP2A by this compound leads to the activation of various signaling pathways, which can induce apoptosis in cancer cells. Additionally, this compound has also been found to have potential applications in neurodegenerative disorders, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
実験室実験の利点と制限
One of the main advantages of using 1-phenyl-N-pyridin-2-ylpyrazole-3-carboxamide in lab experiments is its potential applications in cancer research and neurodegenerative disorders. Additionally, this compound has also been found to have low toxicity levels, making it a safe compound to use in lab experiments. However, one of the limitations of using this compound is its complex synthesis method, which can be time-consuming and require specialized equipment.
将来の方向性
There are various future directions for the research and development of 1-phenyl-N-pyridin-2-ylpyrazole-3-carboxamide. One of the future directions is to explore its potential applications in other diseases, such as autoimmune disorders and infectious diseases. Additionally, further research can be conducted to improve the synthesis method of this compound, making it more efficient and cost-effective. Furthermore, the development of new analogs of 1-phenyl-N-pyridin-2-ylpyrazole-3-carboxamide can also be explored to improve its efficacy and specificity in various diseases.
合成法
The synthesis of 1-phenyl-N-pyridin-2-ylpyrazole-3-carboxamide is a complex process that involves multiple steps. The most commonly used method for synthesizing this compound is the reaction of 2-pyridinecarboxaldehyde and 1-phenyl-1H-pyrazole-3-carboxylic acid in the presence of a catalyst. This reaction results in the formation of 1-phenyl-N-pyridin-2-ylpyrazole-3-carboxamide. The purity of the synthesized compound can be improved by recrystallization or column chromatography.
特性
IUPAC Name |
1-phenyl-N-pyridin-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15(17-14-8-4-5-10-16-14)13-9-11-19(18-13)12-6-2-1-3-7-12/h1-11H,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPWLIPFCAPJKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-pyridin-2-ylpyrazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 1,3-dimethyl-2,4-dioxo-7-phenyl-5-(pyridin-4-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7558399.png)
![(E)-N-[1-(3-bromophenyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B7558406.png)

![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoate](/img/structure/B7558428.png)
![4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide](/img/structure/B7558433.png)
![N-(2-oxoazepan-3-yl)-2-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]acetamide](/img/structure/B7558435.png)
![1-(2,5-dichlorobenzoyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B7558445.png)


![1-[2-[4-(2,2-Diphenylacetyl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B7558470.png)
![N-[1-oxo-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidin-1-yl]propan-2-yl]thiophene-2-carboxamide](/img/structure/B7558473.png)

